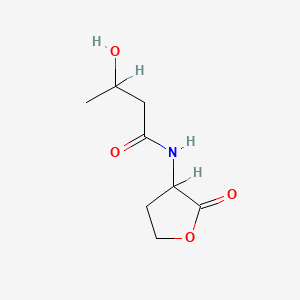![molecular formula C7H3ClF3N3 B6305688 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1638768-23-6](/img/structure/B6305688.png)
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring The presence of a trifluoromethyl group and a chlorine atom in its structure imparts unique chemical properties, making it a valuable compound in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the production yield.
化学反応の分析
Types of Reactions
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base, such as sodium hydroxide, in solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, amino, or thio derivatives of the original compound.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
科学的研究の応用
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
作用機序
The mechanism of action of 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another isomer with similar chemical properties.
5-Chloro-3-(trifluoromethyl)-1H-pyrazole: A structurally related compound with a pyrazole ring.
Uniqueness
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the combination of its pyrazole and pyridine rings, along with the presence of both a chlorine atom and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQTYNOHVCYTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol](/img/structure/B6305621.png)










